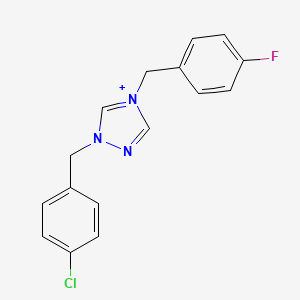
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both chlorobenzyl and fluorobenzyl groups in its structure imparts unique chemical properties, making it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Benzyl Groups: The chlorobenzyl and fluorobenzyl groups are introduced via nucleophilic substitution reactions. This involves reacting the triazole ring with 4-chlorobenzyl chloride and 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkylating agent, such as methyl iodide or ethyl bromide, to form the triazolium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Corresponding oxides of the triazolium salt.
Reduction: Reduced derivatives with hydrogenated benzyl groups.
Substitution: Substituted triazolium salts with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Materials Science: The compound is used in the synthesis of advanced materials, including ionic liquids and polymers, which have applications in energy storage and catalysis.
Catalysis: It serves as a catalyst in various organic reactions, including cycloaddition and cross-coupling reactions, due to its ability to stabilize transition states and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt enzyme activity by binding to active sites or altering enzyme conformation. In microbial cells, it can integrate into cell membranes, causing membrane destabilization and cell lysis.
Comparación Con Compuestos Similares
- 1-(4-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 1-(4-fluorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
Comparison:
- 1-(4-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium: This compound has a methyl group instead of a fluorine atom, which affects its reactivity and biological activity. The presence of the methyl group may enhance lipophilicity and membrane permeability.
- 1-(4-fluorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium: Similar to the above compound, but with a fluorine atom, which can influence its electronic properties and interactions with molecular targets.
1-(4-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium stands out due to the combination of both chlorobenzyl and fluorobenzyl groups, providing a unique balance of electronic and steric effects that enhance its chemical and biological properties.
Propiedades
Fórmula molecular |
C16H14ClFN3+ |
|---|---|
Peso molecular |
302.75 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C16H14ClFN3/c17-15-5-1-14(2-6-15)10-21-12-20(11-19-21)9-13-3-7-16(18)8-4-13/h1-8,11-12H,9-10H2/q+1 |
Clave InChI |
SGJDUZBPVMBUSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=[N+](C=N2)CC3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid](/img/structure/B15282201.png)
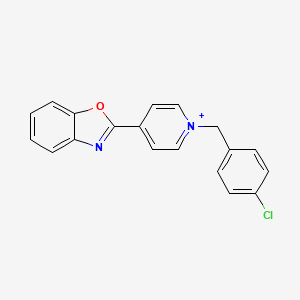
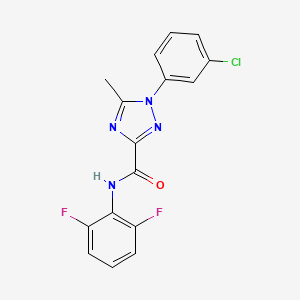
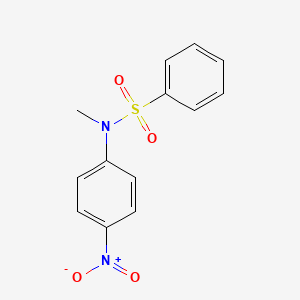
![Isopropyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15282232.png)
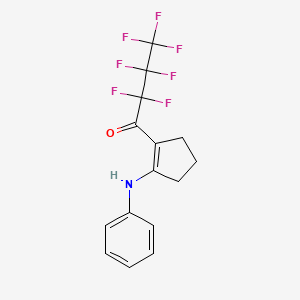
![2-Methyl-3-[6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15282240.png)
![6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282249.png)
![2-oxo-6-(4-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B15282256.png)
![Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate](/img/structure/B15282264.png)
![5-Methyl-2,8-dinitropyrido[2,1-b]benzimidazol-5-ium](/img/structure/B15282273.png)
![2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide](/img/structure/B15282277.png)
